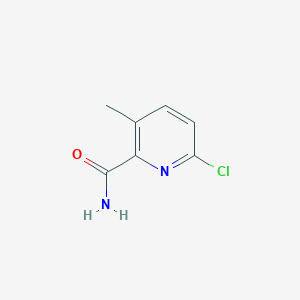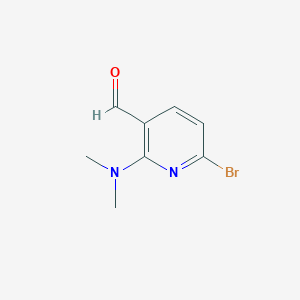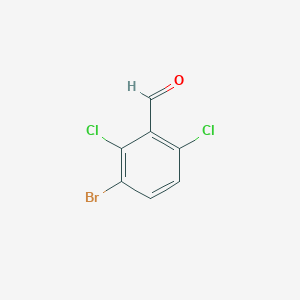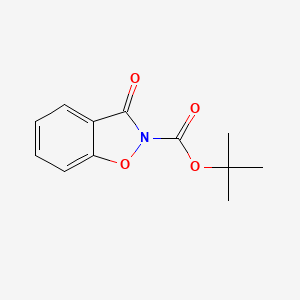
t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate (t-BuOOH) is a versatile organic compound that has been used in a variety of scientific research applications. It has a wide range of properties that make it an attractive molecule for laboratory experiments and research studies.
Wissenschaftliche Forschungsanwendungen
T-BuOOH has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. It has also been used as a starting material in the synthesis of pharmaceuticals, such as anti-cancer drugs, and as a model compound for drug discovery studies.
Wirkmechanismus
T-BuOOH acts as a catalyst in organic reactions by forming an intermediate complex with the reactants. This complex can then be rapidly converted into the desired product. In addition, t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate can act as a reducing agent, which can be used to reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
T-BuOOH has been shown to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can protect cells from oxidative damage. It has also been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate has been found to have anti-cancer activity, which may be due to its ability to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
T-BuOOH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate can be toxic if inhaled or ingested, and it can be corrosive to certain metals. Therefore, it is important to take proper safety precautions when handling t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate.
Zukünftige Richtungen
There are several potential future directions for research involving t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate. For example, further research could be conducted to explore its potential as a drug delivery system. In addition, further studies could be conducted to investigate its potential as an anti-cancer agent. Finally, further research could be conducted to explore its potential as a catalyst in organic synthesis.
Synthesemethoden
T-BuOOH is synthesized in a three-step process. First, the benzoxazole ring is formed by the condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of an acid catalyst. The second step involves the oxidation of the benzoxazole ring with t-butyl hydroperoxide, which yields the t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate product. Finally, the t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate is purified with recrystallization.
Eigenschaften
IUPAC Name |
tert-butyl 3-oxo-1,2-benzoxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,3)16-11(15)13-10(14)8-6-4-5-7-9(8)17-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZLVVBWUINSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)C2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 3-oxo-2,3-dihydro-1,2-benzoxazole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


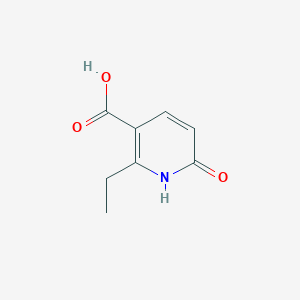

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)

